α-Glucosidase Inhibition Comparable to Acarbose
In an in vitro α-glucosidase assay employing p-nitrophenyl-α-D-glucopyranoside as substrate, methyl 2-hydroxyl tricosanoate (compound 10) exhibited an IC50 of 112.8 ± 1.7 μM, which is comparable to the positive control acarbose (IC50 = 124.2 ± 0.4 μM) [1]. This indicates that the compound achieves clinically benchmarked potency without requiring structural optimization.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 112.8 ± 1.7 μM |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor): IC50 = 124.2 ± 0.4 μM |
| Quantified Difference | Target compound is approximately 1.1-fold more potent than acarbose in this assay system (ratio acarbose/target = 1.10) |
| Conditions | In vitro enzyme inhibition assay using p-nitrophenyl-α-D-glucopyranoside substrate; compounds isolated from Agrimonia pilosa ethanol extract ethyl acetate fraction |
Why This Matters
Procurement decisions for diabetes research require compounds with validated enzyme inhibition benchmarks; this data positions methyl (2R)-2-hydroxytricosanoate as a naturally occurring α-glucosidase inhibitor with potency equivalent to the established clinical agent.
- [1] Na, B.R., Nguyen, P.-H., Zhao, B.-T., et al. Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa. Pharm. Biol. 2016, 54(3), 474-480. View Source
